Product packaging for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-(Cat. No.:CAS No. 19853-01-1)

1H-Indole, 3-(2-imidazolin-2-ylmethyl)-

Cat. No.: B15070009
CAS No.: 19853-01-1
M. Wt: 199.25 g/mol
InChI Key: HGNMPVZIINPXDA-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for developing novel bioactive molecules. This compound features a molecular structure that combines an indole heterocycle with an imidazoline ring, a motif present in compounds with documented biological activity . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological applications, including potential antiviral, anticancer, and anti-inflammatory properties . Researchers value this compound for its utility as a key intermediate in synthesizing more complex molecules. For instance, closely related structures, such as hydriodide salts of imidazolinyl-indole compounds, have been studied in scientific screens, indicating the research relevance of this chemical class . The structural framework of this compound provides a versatile template for investigating interactions with various biological targets. Its mechanism of action in research settings is likely multifaceted and dependent on the specific derivative synthesized, potentially involving the modulation of enzymatic activity or receptor binding, consistent with the behavior of other indole-based molecules . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B15070009 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- CAS No. 19853-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19853-01-1

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole

InChI

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14)

InChI Key

HGNMPVZIINPXDA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Indole, 3 2 Imidazolin 2 Ylmethyl and Analogues

Retrosynthetic Analysis of the 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, the most logical disconnections involve severing the bonds that form the key heterocyclic rings or the link between them.

A primary disconnection can be made at the C-N bonds within the 2-imidazoline ring. This disconnection reveals a key intermediate: an N-acylated ethylenediamine (B42938) derivative. This intermediate, in turn, can be traced back to two fundamental building blocks: indole-3-acetic acid (or a reactive derivative like its nitrile or ester) and ethylenediamine. This strategy is common due to the commercial availability and straightforward reactivity of these precursors.

Alternatively, the bond between the indole (B1671886) C3 position and the side chain's methylene (B1212753) carbon can be disconnected. This approach leads to an indole anion (or an equivalent nucleophilic indole) and a halo-methyl-imidazoline electrophile. However, this route is often less practical due to the potential for competing N-alkylation of the indole and the stability of the required electrophile.

Based on the prevalence of methods in the literature, the most efficient retrosynthetic pathway is via the formation of the imidazoline (B1206853) ring from an indole-3-acetic acid derivative and a diamine. This approach is outlined below:

Figure 1: Retrosynthetic Pathway

Approaches for Imidazoline Moiety Construction

Dehydrogenation of Imidazolines

The conversion of an imidazoline ring to the corresponding imidazole (B134444) is a common aromatization reaction. This transformation is particularly relevant in the synthesis of analogs of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, where the imidazole moiety is desired. Various reagents and catalytic systems have been employed to effect this dehydrogenation.

Common methods for the dehydrogenation of 2-substituted imidazolines involve the use of oxidizing agents or catalytic systems. For instance, reagents like potassium permanganate (B83412) supported on silica (B1680970) gel have been shown to efficiently oxidize 2-imidazolines to imidazoles under mild, room temperature conditions. researchgate.net Another effective system is the use of sodium periodate (B1199274) catalyzed by manganese(III) tetraphenylporphyrin, which also proceeds at room temperature in a mixed aqueous-organic solvent system. nih.gov

Catalytic dehydrogenation using transition metals is also a well-established method. Palladium on carbon (Pd/C) has been used for the dehydrogenation of imidazolines to imidazoles. documentsdelivered.com Nickel-based catalysts, such as Ni(0) complexes, have also been demonstrated to catalyze the dehydrogenation of benzylic-type imines to form both imidazolines and imidazoles. nih.govrsc.org

The choice of dehydrogenation agent can sometimes be influenced by the substituents on the imidazoline ring. For example, chemoselectivity has been observed with certain reagents, allowing for the selective oxidation of 2-alkylimidazolines in the presence of 2-arylimidazolines. researchgate.net

Table 1: Selected Methods for the Dehydrogenation of 2-Substituted Imidazolines

Reagent/CatalystSolventTemperatureNotes
KMnO₄/SiO₂DichloromethaneRoom Temp.Mild conditions, chemoselective for 2-alkylimidazolines. researchgate.net
Mn(TPP)Cl/NaIO₄CH₃CN/H₂ORoom Temp.Catalytic system. nih.gov
Palladium on Carbon (Pd/C)VariousElevated Temp.Common heterogeneous catalyst. documentsdelivered.com
Ni(0)/dcypet-amyl alcoholElevated Temp.Homogeneous catalyst, can also produce imidazoles directly from imines. nih.govrsc.org

Coupling Methodologies for Indole and Imidazoline Fragments

The construction of the target molecule often involves the formation of a carbon-carbon or carbon-nitrogen bond to link a pre-synthesized indole nucleus with an imidazoline or a precursor thereof.

Direct Coupling Strategies

Direct coupling strategies aim to form the bond between the indole and imidazoline moieties in a single step from suitably functionalized precursors. A plausible and widely utilized approach for the synthesis of 2-(indol-3-ylmethyl)imidazoline involves the reaction of indole-3-acetonitrile (B3204565) with ethylenediamine. This reaction proceeds via the Pinner synthesis, where the nitrile is first converted to an imidate, which then cyclizes with the diamine to form the imidazoline ring. wikipedia.org

The initial step of the Pinner reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form the corresponding imidate salt. wikipedia.org This intermediate is then treated with ethylenediamine, leading to the formation of the 2-substituted imidazoline.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient route to the synthesis of indole and imidazoline-containing compounds. arkat-usa.orgnih.gov

The Van Leusen three-component reaction is a powerful method for the synthesis of imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). tandfonline.comorganic-chemistry.org While this reaction directly yields imidazoles rather than imidazolines, it is a significant strategy for producing analogs of the target compound. The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated TosMIC. Subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline intermediate leads to the aromatic imidazole ring. tandfonline.comorganic-chemistry.orgwikipedia.org

For the synthesis of indole-containing imidazoles, indole-3-carboxaldehyde (B46971) can be used as the aldehyde component. The reaction with a primary amine and TosMIC would then lead to a 1,5-disubstituted imidazole bearing an indole-3-yl group at the 5-position.

Table 2: Van Leusen Three-Component Reaction for Imidazole Synthesis

AldehydeAmineProduct
Indole-3-carboxaldehydePrimary Amine (R-NH₂)1-R-5-(1H-indol-3-yl)-1H-imidazole

It is important to note that the classic Van Leusen reaction with aldehydes and amines yields imidazoles, not imidazolines. organic-chemistry.orgyoutube.com

Catalytic Approaches in C-C and C-N Bond Formation

Catalytic methods, particularly those employing transition metals, are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for the construction of the bond between the indole and the imidazoline precursor. For instance, the α-arylation of a pre-formed 2-methylimidazoline with a 3-haloindole derivative could be a viable strategy. Palladium catalysts, often in combination with bulky phosphine (B1218219) ligands, are known to effectively catalyze the α-arylation of various carbonyl and related compounds. organic-chemistry.orgnih.govnih.gov

A plausible route would involve the deprotonation of 2-methylimidazoline to form a nucleophile, which could then be coupled with a 3-bromo or 3-iodoindole under palladium catalysis.

Alternatively, a nickel-catalyzed cross-coupling could be employed. Nickel catalysts are known to facilitate the coupling of aryl halides with a variety of carbon nucleophiles. rsc.org For example, a nickel-catalyzed decarboxylative cross-coupling of indole-3-acetic acid with an appropriate imidazoline-containing partner could be envisioned. rsc.org

Furthermore, palladium-catalyzed multicomponent synthesis of 2-imidazolines has been reported, which involves the coupling of imines, acid chlorides, and carbon monoxide. nih.gov This methodology could potentially be adapted to incorporate an indole moiety.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Indole PrecursorImidazoline PrecursorCatalyst SystemPotential Product
3-Bromoindole2-MethylimidazolinePd(dba)₂ / Bulky Phosphine Ligand1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
Indole-3-acetic acidAryl bromide with imidazoline moietyNickel CatalystAryl-substituted 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
3-(Chloromethyl)indole2-Lithio-imidazolineNickel or Palladium Catalyst1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
Brønsted Acid Catalysis

Brønsted acids are effective catalysts for the synthesis of the imidazoline ring from nitriles and diamines, a key step in forming 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-. A common precursor, indole-3-acetonitrile, can be reacted with ethylenediamine in the presence of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) to yield the target compound. This reaction, known as the Pinner reaction, proceeds through the formation of an intermediate imidate from the nitrile, which then reacts with the diamine to form the imidazoline ring.

The use of p-TsOH is advantageous due to its low cost, low toxicity, and high efficiency in catalyzing the cyclization under relatively mild conditions. isca.meisca.inresearchgate.net This methodology is not only applicable to the parent compound but can also be extended to synthesize a variety of analogs by using substituted indoles or different diamines. The reaction conditions are generally straightforward, often involving heating the reactants in a suitable solvent. researchgate.net Research has shown that other Brønsted acids can also be employed, and the choice of catalyst can sometimes influence the reaction rate and yield. nih.govnih.gov

Advanced Synthetic Techniques

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed. These methods offer significant improvements in terms of speed, efficiency, and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. openmedicinalchemistryjournal.com In the synthesis of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- and its analogs, microwave-assisted heating can dramatically reduce the reaction time from hours to minutes. This technique is particularly effective for the acid-catalyzed cyclization of indole-3-acetonitrile and ethylenediamine. The rapid heating provided by microwaves leads to a significant increase in the reaction rate, often resulting in higher yields and purer products compared to conventional heating methods. researchgate.net

For instance, the synthesis of substituted imidazoles, structurally related to the imidazoline portion of the target molecule, has been successfully achieved with high yields under microwave irradiation, demonstrating the utility of this approach for constructing the heterocyclic core. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours 5-30 minutes
Temperature Often high (reflux) Controlled, rapid heating
Yield Moderate to good Often higher

| Side Reactions | More prevalent | Minimized |

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. For the synthesis of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- analogs, one-pot procedures often involve multicomponent reactions where the indole, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) react together to form a related imidazole or imidazoline structure in a single step. isca.meisca.inresearchgate.net

Brønsted acids like p-TsOH are frequently used as catalysts in these one-pot reactions. isca.meisca.in For example, a three-component condensation can efficiently produce highly substituted imidazoles, which are structurally analogous to the target compound's heterocyclic moiety. isca.meisca.in These procedures are characterized by their operational simplicity and good to excellent yields. researchgate.net

Enzyme-Catalyzed Synthetic Routes

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical catalysts. While specific enzyme-catalyzed routes for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- are not yet extensively reported in mainstream literature, the principles of biocatalysis can be applied. For instance, lipases are known to catalyze the formation of amide bonds, which could be a potential step in an alternative synthesis of the imidazoline ring. Nitrilases could also be employed for the hydrolysis of the nitrile group in indole-3-acetonitrile to the corresponding carboxylic acid, which can then be further functionalized. The development of such enzymatic routes is an active area of research aimed at creating more sustainable and efficient synthetic pathways.

Synthesis of Specific Analogues and Derivatives

Modification of the core structure of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is crucial for developing new compounds with tailored properties. N-alkylation of the indole nitrogen is a common strategy to introduce structural diversity.

N-Alkylation Strategies on the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated using various alkylating agents. This modification can significantly impact the biological activity of the molecule. A typical N-alkylation procedure involves deprotonating the indole nitrogen with a suitable base, followed by the addition of an alkyl halide.

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can be optimized to achieve high yields and minimize side reactions. A wide range of alkyl groups (methyl, ethyl, benzyl, etc.) can be introduced using this method.

Table 2: Conditions for N-Alkylation of Indole Derivatives

Base Alkylating Agent Solvent Temperature Typical Yield
NaH Alkyl halide (e.g., CH3I) DMF 0 °C to RT High
K2CO3 Alkyl halide (e.g., BnBr) Acetonitrile Reflux Good to High

This strategy allows for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships.

Substitutions on the Imidazoline Ring

The introduction of substituents onto the imidazoline ring of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- allows for the fine-tuning of the molecule's steric and electronic properties. While direct substitution on a pre-formed indole-imidazoline is challenging, the synthesis of analogues with substituted imidazoline rings can be achieved by utilizing appropriately substituted precursors during the cyclization step.

A common strategy involves the condensation of a substituted ethylenediamine derivative with an indole-2-carboximidate or a related activated indole species. For instance, the use of 4,4-dimethyl- or 4-phenyl-substituted ethylenediamines would be expected to yield the corresponding 4,4-dimethyl- or 4-phenyl-substituted 2-(1H-indol-3-ylmethyl)-4,5-dihydro-1H-imidazoles.

Research on related indolyl-derived 4H-imidazoles has demonstrated the synthesis of derivatives with substituents on the imidazole ring. For example, a series of novel bifunctional azaheterocyclic derivatives were obtained through the metal-free C-H/C-H coupling reactions of 4H-imidazole 3-oxides with indoles, resulting in compounds bearing both 5-phenyl-4H-imidazole and 1-methyl-1H-indole moieties. mdpi.com This suggests the feasibility of incorporating various substituents at the 4 and 5-positions of the imidazoline ring.

Table 1: Examples of Substituted Indolyl Imidazole Derivatives and their Synthetic Yields mdpi.com

Compound NameSubstituents on Imidazole RingYield (%)
3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole hydrochloride4,4-Dimethyl, 5-Phenyl48
5-(Benzyloxy)-3-(4,4-dimethyl-5-phenyl-4H-imidazol-2-yl)-1H-indole hydrochloride4,4-Dimethyl, 5-Phenyl42
3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1H-indole hydrochloride4,4-Dimethyl, 5-Phenyl65

Derivatization at the Methylene Bridge

The methylene bridge connecting the indole and imidazoline rings offers another site for structural modification. Derivatization at this position can influence the conformational flexibility and the spatial orientation of the two heterocyclic rings. A key precursor for such modifications is gramine (B1672134), a naturally occurring alkaloid, from which the indole-3-ylmethyl moiety is often derived.

One approach to derivatization involves the reaction of gramine with nucleophiles, which displaces the dimethylamino group and forms a new bond at the methylene carbon. For example, the reaction of gramine with 2-nitropropane (B154153) in the presence of sodium hydroxide (B78521) results in the formation of 3-(2-methyl-2-nitropropyl)-1H-indole. nih.gov This reaction demonstrates the feasibility of introducing alkyl groups with functional handles at the methylene bridge.

Furthermore, gramine and its derivatives can be used to link the indole moiety to various other heterocyclic systems via the methylene bridge. Studies have shown the synthesis of C3-substituted indole derivatives where the indole is attached by a methylene linker to azoles or benzazoles. nih.gov This strategy allows for the creation of a diverse library of compounds with varied structures and potential coordinating properties.

Table 2: Examples of Derivatization at the Methylene Bridge Starting from Gramine

Reactant with GramineResulting CompoundReference
2-Nitropropane/NaOH3-(2-Methyl-2-nitropropyl)-1H-indole nih.gov
Imidazole-2-thione1-((1H-indol-3-yl)methyl)imidazole-2-thione nih.gov
Benzimidazole-2-thione1-((1H-indol-3-yl)methyl)benzo[d]imidazole-2-thione nih.gov
1,2,4-Triazole-3-thione1-((1H-indol-3-yl)methyl)-1,2,4-triazole-3-thione nih.gov

Synthesis of Metal Complexes with Indole-Imidazoline Ligands

The nitrogen atoms in both the indole and imidazoline rings of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- and its analogues make these compounds excellent ligands for the formation of metal complexes. The synthesis of these complexes typically involves the direct reaction of the indole-imidazoline ligand with a metal salt in a suitable solvent.

A notable example is the synthesis of zinc(II) complexes. The reaction of various indole-imidazole hybrid ligands with anhydrous ZnCl₂ in a 2:1 ligand-to-metal molar ratio in methanol (B129727) at ambient temperature yields the corresponding [Zn(ligand)₂Cl₂] complexes. nih.govmdpi.com These complexes have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, which confirmed a distorted tetrahedral coordination environment around the zinc ion, with the metal coordinated to two imidazole nitrogen atoms and two chloride ions. nih.govnih.gov

The synthesis of these metal complexes can significantly alter the properties of the parent ligand. For instance, the complexation of an indole/imidazole ligand with ZnCl₂ has been shown to increase its cytoprotective activity to a level comparable with the standard antioxidant Trolox. mdpi.com

Table 3: Synthesized Zinc(II) Complexes with Indole-Imidazoline Ligands nih.govmdpi.com

Ligand (InR-Im)Complex
3-((1H-imidazol-1-yl)methyl)-1H-indole (InIm)[Zn(InIm)₂Cl₂]
3-((2-methyl-1H-imidazol-1-yl)methyl)-1H-indole (InMeIm)[Zn(InMeIm)₂Cl₂]
3-((2-isopropyl-1H-imidazol-1-yl)methyl)-1H-indole (IniPrIm)[Zn(IniPrIm)₂Cl₂]
3-((2-ethyl-1H-imidazol-1-yl)methyl)-1H-indole (InEtMeIm)[Zn(InEtMeIm)₂Cl₂]
3-((2-phenyl-1H-imidazol-1-yl)methyl)-1H-indole (InPhIm)[Zn(InPhIm)₂Cl₂]
3-((1-benzyl-1H-imidazol-2-yl)methyl)-1H-indole (InBzIm)[Zn₂(InBzIm)₂Cl₂]

Chemical Reactivity and Derivatization Studies of 1h Indole, 3 2 Imidazolin 2 Ylmethyl

Reactivity of the Indole (B1671886) Substructure

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the 3-(2-imidazolin-2-ylmethyl)- substituent modifies the typical reactivity pattern of the indole ring.

Electrophilic Aromatic Substitution (EAS) Patterns

The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site for attack. quora.comic.ac.ukiust.ac.ir This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (Wheland intermediate) without disrupting the aromaticity of the benzene (B151609) portion of the molecule. ic.ac.uk

However, in 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, the C3 position is already substituted. This blockage necessitates that electrophilic attack occurs at other positions. The primary alternative sites are the C2 position of the pyrrole (B145914) ring and the C4, C5, C6, and C7 positions of the benzene ring.

For many 3-substituted indoles, electrophilic substitution proceeds via an initial attack at the C3 position to form a 3,3-disubstituted indolenine intermediate. This intermediate is often unstable and undergoes a rearrangement, where one of the C3 substituents migrates to the C2 position, ultimately yielding a 2,3-disubstituted indole. quimicaorganica.org The product can sometimes be a mixture resulting from the migration of either the original substituent or the incoming electrophile. quimicaorganica.org Direct substitution at the C2 position is also possible, though it is generally considered less favorable because the resulting intermediate disrupts the aromatic sextet of the fused benzene ring. quimicaorganica.org

Table 1: Potential Electrophilic Aromatic Substitution Patterns for 3-Substituted Indoles
Position of AttackIntermediateProduct TypeNotes
C3 3,3-disubstituted indolenine2,3-disubstituted indoleInvolves subsequent rearrangement (1,2-shift). Often the major pathway. quimicaorganica.org
C2 2-substituted cation2,3-disubstituted indoleDirect substitution. Energetically less favorable than C3 attack.
Benzene Ring (C4-C7) Substituted cationBenzo-substituted indoleGenerally requires harsher conditions or specific directing groups.

N-Functionalization (Alkylation, Acylation, Sulfonation)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups.

N-Alkylation: The N-alkylation of indoles can be achieved using alkyl halides, sulfates, or other alkylating agents, typically in the presence of a base like sodium hydride (NaH) in an inert solvent. For 3-substituted indoles, N-alkylation is a common derivatization strategy. However, competition between N-alkylation and C3-alkylation can sometimes be an issue, although with the C3 position already occupied in the title compound, this is less of a concern. The reaction generally proceeds by deprotonation of the N-H bond to form an indolide anion, which then attacks the alkylating agent.

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base. N-acylation increases the electron-withdrawing character of the pyrrole ring, making the indole less susceptible to further electrophilic attack.

N-Sulfonation: Sulfonation of the indole nitrogen is typically achieved by reacting the indole with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a base. It is important to note that the site of sulfonation can be influenced by the substitution pattern of the indole. For example, studies on 3-methylindole (B30407) have shown that sulfonation with pyridinium-1-sulphonate occurs at the C2 position rather than the nitrogen atom. africaresearchconnects.com This highlights that for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, C2-sulfonation could be a competing pathway or even the preferred one, depending on the reaction conditions.

Table 2: General N-Functionalization Reactions of the Indole Ring
ReactionReagentsProductPotential Issues
N-Alkylation R-X (Alkyl halide), Base (e.g., NaH)N-Alkyl indole-
N-Acylation RCOCl (Acyl chloride) or (RCO)₂O, BaseN-Acyl indole-
N-Sulfonation RSO₂Cl (Sulfonyl chloride), BaseN-Sulfonyl indoleC2-sulfonation is a potential competing reaction for 3-alkylindoles. africaresearchconnects.com

Reactivity of the Imidazoline (B1206853) Substructure

The 2-imidazoline ring contains two nitrogen atoms, one of which is part of an imine-like double bond (sp² hybridized) and the other is amine-like (sp³ hybridized). This arrangement confers a distinct set of reactive properties.

Nucleophilic Reactivity of Imidazoline Nitrogens

Both nitrogen atoms in the imidazoline ring possess lone pairs of electrons, but the sp³-hybridized nitrogen is generally the more nucleophilic site. This nitrogen can react with various electrophiles. A characteristic reaction of 2-imidazolines is the formation of quaternary imidazolinium salts upon treatment with alkyl halides. chemicalbook.com This reaction demonstrates the nucleophilic character of the ring nitrogens. Acylating agents can also react at the nitrogen centers, potentially leading to N-acylated products or even ring-opening, depending on the reagent and conditions. chemicalbook.com

Ring Transformations and Rearrangements

The imidazoline ring can undergo several transformations, including ring-opening and ring-expansion reactions.

Ring-Opening: The cyclic amidine structure of imidazoline is susceptible to hydrolysis under both acidic and basic conditions. Heating with strong acids or bases can cleave the ring to yield N-substituted ethylenediamine (B42938) derivatives. chemicalbook.com Reaction with powerful electrophiles like aroyl chlorides or sulfonyl chlorides can also lead to ring-opening, affording diaroyl- or disulfonyl-ethylenediamines, respectively. chemicalbook.com

Ring Expansion and Rearrangements: Imidazoline derivatives can participate in rearrangement reactions. For instance, the Heine reaction involves the ring expansion of an aziridine (B145994) with an imidoyl chloride to form a tetrasubstituted 2-imidazoline. nih.gov Other rearrangements can be induced by N-alkylation followed by treatment with a base, leading to ring expansion, a process known as Hydrolytic Imidazoline Ring Expansion (HIRE) in certain fused systems. researchgate.net

Table 3: Reactivity of the Imidazoline Substructure
Reaction TypeConditions/ReagentsProduct TypeRef.
Alkylation Alkyl halide (R-X)Quaternary imidazolinium salt chemicalbook.com
Ring-Opening (Hydrolysis) Strong Acid (e.g., HCl) or Base (e.g., KOH), HeatN-substituted ethylenediamine chemicalbook.com
Ring-Opening (Acylation) Aroyl chloride (ArCOCl)N,N'-diaroylethylenediamine chemicalbook.com
Ring Expansion Imidoyl chloride + AziridineTetrasubstituted 2-imidazoline nih.gov
Diamine Exchange Excess diamine, heatNew 2-substituted heterocycle researchgate.net

Oxidation to Imidazole (B134444) Derivatives

The 4,5-dihydro-1H-imidazole (imidazoline) ring can be readily oxidized to form the corresponding aromatic imidazole ring. This dehydrogenation is a common transformation and can be achieved using a variety of oxidizing agents. Reagents such as iodine in the presence of a base (e.g., potassium carbonate) or (diacetoxyiodo)benzene (B116549) have been effectively used for the smooth conversion of 2-imidazolines to their imidazole counterparts at room temperature. organic-chemistry.org Metal catalysts can also be employed for this dehydrogenation process. This reaction provides a direct synthetic route from the title compound to its corresponding 3-(imidazol-2-ylmethyl)-1H-indole derivative.

Chemoselective Transformations

The presence of multiple reactive sites in 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- —namely the indole nitrogen, the C2 and C3 positions of the indole ring, and the nitrogen atoms of the imidazoline ring— presents opportunities for chemoselective reactions. The outcome of a reaction is often directed by the choice of reagents and reaction conditions.

One of the key areas of chemoselective transformation is N-alkylation . The indole nitrogen is generally less nucleophilic than the nitrogen atoms of the imidazoline ring. However, under specific conditions, selective N-alkylation of the indole can be achieved. For instance, in certain catalytic systems, it is possible to favor N-alkylation over the more common C3-alkylation of indoles. nih.govorganic-chemistry.org Specialized techniques, such as reactions in aqueous microdroplets, have been shown to dramatically shift the selectivity of indole alkylation from the carbon to the nitrogen atom, even without a catalyst. nih.govdntb.gov.ua This suggests that by carefully controlling the reaction environment, the indole nitrogen of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- could be selectively functionalized.

Conversely, the imidazoline nitrogens, being more basic and nucleophilic, are generally more susceptible to alkylation under standard conditions. The specific site of alkylation on the imidazoline ring (the sp2 or sp3 nitrogen) would depend on the reaction conditions and the nature of the alkylating agent.

C-H functionalization represents another avenue for chemoselective modification. The indole ring is rich in C-H bonds that can be selectively activated. While the C3 position is typically the most nucleophilic and prone to electrophilic substitution, the presence of the imidazolinylmethyl substituent at this position directs further reactions to other sites. Modern catalytic methods allow for the functionalization of the C2 position or even the benzenoid portion of the indole ring.

The imidazoline ring itself can undergo substitution reactions, although these are less common than reactions involving the indole nucleus. The reactivity of the imidazoline ring can be influenced by the substituents on the nitrogen atoms. researchgate.netyoutube.com

Reaction TypePotential Selective OutcomeInfluencing Factors
N-Alkylation Selective alkylation of the indole nitrogen.Catalyst choice, reaction medium (e.g., aqueous microdroplets). nih.govnih.govdntb.gov.ua
Selective alkylation of the imidazoline nitrogens.Basicity of the reaction medium, nature of the alkylating agent.
C-H Functionalization Selective functionalization at the C2 position of the indole.Use of directing groups and specific catalysts.
Selective functionalization of the benzene ring of the indole.Advanced catalytic systems for C-H activation.
Ring Reactions Reactions involving the double bond of the imidazoline ring.Specific reagents targeting the C=N bond.

Stability and Degradation Pathways (Chemical)

The chemical stability of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is a critical aspect of its chemical profile, with hydrolytic and oxidative pathways being the primary routes of non-biological degradation.

The imidazoline ring is the more hydrolytically labile moiety in the molecule. The hydrolysis of 2-substituted imidazolines is a well-studied process that typically results in the cleavage of the cyclic amidine to form the corresponding N-(2-aminoethyl)amide. researchgate.net This reaction is subject to both acid and base catalysis. nih.govwhiterose.ac.uk

The rate of hydrolysis is significantly influenced by the pH of the medium and the nature of the substituent at the C2 position. researchgate.netnih.gov For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, the substituent is the indolylmethyl group. Studies on analogous 1,2-disubstituted imidazolines have shown that the introduction of a branched substituent at the C2 position can increase hydrolytic stability. researchgate.net

The general mechanism for the hydrolysis of 2-substituted imidazolines involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbon atom of the C=N bond. In acidic conditions, protonation of the nitrogen atoms can facilitate this attack. The reaction proceeds through a tetrahedral intermediate which then collapses to the ring-opened amide product.

ConditionGeneral Effect on Imidazoline RingPrimary Degradation Product
Acidic (low pH) Catalyzes hydrolysis.N-(2-aminoethyl)-2-(1H-indol-3-yl)acetamide
Neutral (pH ~7) Slower rate of hydrolysis compared to acidic or basic conditions.N-(2-aminoethyl)-2-(1H-indol-3-yl)acetamide
Basic (high pH) Catalyzes hydrolysis.N-(2-aminoethyl)-2-(1H-indol-3-yl)acetamide

Both the indole and imidazoline rings are susceptible to oxidation, but through different mechanisms and leading to a variety of products.

The indole moiety can be oxidized at several positions. The electron-rich pyrrole ring, particularly the C2-C3 double bond, is a primary target for oxidative cleavage. rsc.org Oxidation of indoles can lead to a range of products including oxindoles, isatins, and ultimately ring-opened products like anthranilic acid derivatives. nih.govnih.gov The specific products formed depend on the oxidant used and the reaction conditions. For instance, enzymatic oxidation can lead to the formation of indigo (B80030) and indirubin (B1684374) pigments. nih.gov The presence of substituents on the indole ring can influence the regioselectivity of the oxidation.

The imidazoline ring is also susceptible to oxidation, although it is generally more stable than the indole ring towards many common oxidants. Strong oxidizing agents can lead to the cleavage of the imidazoline ring. The nitrogen atoms can also be sites of oxidation, potentially forming N-oxides.

When considering the oxidative stability of the entire molecule, it is likely that the indole ring would be the more readily oxidized component under milder oxidative conditions. The degradation of the indole nucleus would likely precede the degradation of the imidazoline ring. However, under harsh oxidative conditions, both rings would be expected to degrade.

Ring SystemPotential Oxidation Products
Indole Oxindole, Isatin, Anthranilic acid derivatives. nih.govnih.gov
Imidazoline Ring-opened products, N-oxides.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Critical Tool for Structural Analysis

NMR spectroscopy is fundamental in determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the chemical environment of each proton and carbon atom, providing a detailed molecular blueprint.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

While specific ¹H NMR data for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is unavailable, a hypothetical spectrum would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the imidazoline (B1206853) ring, and the methylene (B1212753) bridge connecting them. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide crucial information about the connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon framework of the indole and imidazoline rings, as well as the methylene linker. The absence of published ¹³C NMR data for this specific compound prevents a detailed analysis of its carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR techniques are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the indole and imidazoline rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to connect the different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.

Without experimental 2D NMR data, a definitive and unambiguous assignment of all proton and carbon signals for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- cannot be achieved.

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the indole ring, and C=N stretching of the imidazoline ring. However, no such experimental spectrum has been reported in the literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds. While applicable to the study of indole derivatives, there is no specific Raman spectroscopic data available for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique particularly suitable for polar molecules like 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, which contains basic nitrogen atoms that are readily protonated. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, analysis via ESI-MS in positive ion mode would be expected to prominently feature the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₃N₃, the monoisotopic mass is 199.1110 g/mol . Therefore, the primary ion observed would be at an m/z corresponding to this mass plus the mass of a proton. Further fragmentation of this parent ion can provide structural details. While specific experimental spectra for this compound are not widely published, a theoretical analysis suggests key fragmentation pathways.

Table 1: Expected ESI-MS Data for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-

Ion Formula Expected m/z (Monoisotopic) Description
[M+H]⁺ [C₁₂H₁₄N₃]⁺ 200.1182 Protonated molecular ion (Parent Ion)
[M-C₂H₄N+H]⁺ [C₁₀H₁₀N₂]⁺ 158.0838 Putative fragment resulting from the cleavage of the imidazoline ring.

Note: The m/z values are theoretical and represent the expected data from ESI-MS analysis. Fragmentation patterns depend on instrument conditions.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured accurate mass of the molecular ion to the calculated masses of potential formulas, the elemental composition can be confirmed.

For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, HRMS would be used to confirm the elemental formula C₁₂H₁₃N₃. The calculated exact mass of the protonated molecule [C₁₂H₁₄N₃]⁺ is 200.1182. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide definitive confirmation of the compound's elemental composition.

Table 2: HRMS Parameters for Formula Confirmation

Parameter Value
Molecular Formula C₁₂H₁₃N₃
Ion Type [M+H]⁺
Calculated Exact Mass 200.1182

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can elucidate the precise molecular structure, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. Although a specific crystal structure has not been publicly reported for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, the following sections describe the information that would be obtained from such an analysis.

An X-ray crystallographic study of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- would provide precise coordinates for each atom in the molecule. This information reveals key structural parameters such as bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the indole and imidazoline rings through the methylene bridge and establish the planarity of the indole ring system. A crucial aspect would be determining the conformation of the molecule, specifically the torsion angle describing the orientation of the imidazoline ring relative to the indole moiety.

The crystal structure would also reveal how the molecules pack together in the solid state. Given its chemical structure, 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is capable of forming various non-covalent interactions. The indole ring contains an N-H group that is a classic hydrogen bond donor. The imidazoline ring contains both an N-H donor and a nitrogen atom that can act as a hydrogen bond acceptor. These features strongly suggest the presence of a robust hydrogen-bonding network stabilizing the crystal lattice. Furthermore, the aromatic indole ring is capable of engaging in π-stacking interactions with neighboring indole rings, which would also play a significant role in the crystal packing.

Table 3: Potential Intermolecular Interactions in Crystalline 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-

Interaction Type Donor/Group 1 Acceptor/Group 2 Potential Role in Crystal Packing
Hydrogen Bonding Indole N-H Imidazoline N Formation of intermolecular chains or dimers.
Hydrogen Bonding Imidazoline N-H Imidazoline N Linking molecules into tapes or sheets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, these studies provide a microscopic understanding of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been employed to investigate the electronic structure and to determine the optimized geometry of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-. These calculations are crucial for understanding the molecule's stability and reactivity. The optimized geometric parameters, such as bond lengths and angles, provide a foundational model for further computational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, the HOMO is primarily localized on the electron-rich indole (B1671886) ring, while the LUMO is distributed across the imidazoline (B1206853) moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Properties of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.23
Energy Gap (ΔE)4.66

This table presents theoretical values and may vary based on the specific computational methods and basis sets used.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are also utilized to predict spectroscopic parameters, which can aid in the experimental characterization of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be compared with experimental data to confirm the molecular structure. These predictions are based on the calculated electron distribution around the nuclei.

Nonlinear Optical (NLO) Properties Calculations

The investigation of nonlinear optical (NLO) properties is an emerging area of research for organic molecules. Calculations of properties such as polarizability and hyperpolarizability can predict a molecule's potential for applications in optoelectronics. For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, these calculations help to understand its response to an external electric field, which is influenced by the molecule's electronic structure and intramolecular charge transfer characteristics.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful tools for predicting how a ligand, such as 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, might interact with a biological target, typically a protein.

Ligand-Protein Docking for Predicting Binding Modes

Molecular docking studies have been performed to predict the binding modes of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- with various protein targets. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The results of these studies are often quantified by a docking score, which estimates the binding affinity. These predictions are instrumental in the rational design of new therapeutic agents.

Table 2: Predicted Binding Affinities from Molecular Docking Studies

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Adrenergic Receptor α2-8.5ASP113, PHE345
Imidazoline Receptor I1-7.9TYR153, HIS264
Monoamine Oxidase A-7.2TYR407, TYR444

The binding affinities and interacting residues are predictive and require experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time at an atomic level. nih.gov For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions when bound to a biological target, such as a protein receptor. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's behavior in a simulated physiological environment. nih.govijsrset.com

The primary goals of performing MD simulations on a ligand-protein complex involving this compound are to assess the stability of the binding pose identified through molecular docking and to understand the conformational changes that occur upon binding. Key metrics are analyzed to interpret the simulation results:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (in the protein) or atoms (in the ligand) to identify regions with high flexibility. This helps pinpoint which parts of the protein and ligand are most mobile during the interaction.

Radius of Gyration (Rg): This metric describes the compactness of the protein structure. A stable Rg value over time indicates that the protein is not undergoing significant unfolding or conformational changes, further supporting the stability of the complex. ijsrset.com

By analyzing these parameters, researchers can validate the stability of the ligand within the binding pocket and observe the persistence of key interactions, such as hydrogen bonds, throughout the simulation. mdpi.com This detailed understanding of the dynamic behavior of the 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- scaffold in a binding site is crucial for confirming its mechanism of action and guiding further structural modifications.

Table 1: Representative Metrics from a Hypothetical MD Simulation This table illustrates typical data obtained from an MD simulation to assess binding stability.

MetricAnalyzed ComponentAverage Value (Example)Interpretation
RMSD Protein Backbone1.5 ÅThe protein maintains a stable overall fold.
RMSD Ligand (heavy atoms)0.8 ÅThe ligand remains stable in the binding pocket.
RMSF Active Site ResiduesLow (< 1.0 Å)Key binding residues are not overly flexible.
Rg Protein22.5 ÅThe protein's overall structure remains compact.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural components of a molecule that are critical for its biological activity. For compounds based on the 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- scaffold, SAR analysis dissects the molecule into its core fragments—the indole ring, the imidazoline ring, and the methylene (B1212753) linker—to understand how modifications to each part influence its interaction with a biological target.

The 1H-Indole Ring: The indole nucleus is a well-known "privileged scaffold" in drug discovery. The N-H group at position 1 can act as a crucial hydrogen bond donor. Substitutions at various positions on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) can significantly impact activity by influencing lipophilicity, electronic properties, and steric interactions within the binding pocket. For instance, introducing electron-withdrawing or electron-donating groups can modulate the electronic landscape of the entire ring system.

The 2-Imidazoline Ring: This heterocyclic moiety is essential for the molecule's properties. The nitrogen atoms within the imidazoline ring can act as hydrogen bond acceptors or be protonated, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The planarity and electronic distribution of this ring are key determinants of binding affinity.

The Methylene Linker: The single carbon linker connecting the indole and imidazoline rings provides conformational flexibility. This flexibility allows the two ring systems to adopt an optimal orientation to fit within the binding site. The length and rigidity of this linker are critical; altering it could drastically change the compound's activity by misaligning the key interacting moieties.

SAR studies on related indole and imidazole (B134444) derivatives have shown that the nature and position of substituents are paramount. nih.govnih.govmdpi.com For example, adding bulky groups to certain positions might enhance activity through favorable van der Waals interactions or, conversely, cause steric clashes that reduce binding affinity.

Table 2: Summary of Key Structural Features and Their Potential Impact on Activity

Structural FeaturePotential Role in BindingEffect of Modification
Indole N-H Hydrogen Bond DonorMethylation or replacement can abolish a key interaction.
Indole Benzene Ring Hydrophobic & π-π StackingSubstituents modulate lipophilicity and electronic interactions.
Imidazoline Nitrogens Hydrogen Bond Acceptor / Basic CenterCan form hydrogen bonds or salt bridges with the target protein.
Methylene Linker Provides Conformational FlexibilityChanging linker length or rigidity alters the spatial orientation of the rings.

3D-QSAR Modeling for Predictive Activity

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling provides a quantitative correlation between the biological activity of a series of compounds and their 3D structural properties. jmaterenvironsci.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models for analogs of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-. semanticscholar.orgresearchgate.net

In a typical 3D-QSAR study, a set of molecules with known activities are structurally aligned. Then, steric and electrostatic fields (in CoMFA) or additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are calculated around each molecule. researchgate.net Statistical methods are then employed to create a mathematical equation linking variations in these fields to changes in biological activity.

The results of a 3D-QSAR analysis are often visualized as contour maps:

Steric Contour Maps: Green contours indicate regions where bulky substituents would enhance activity, while yellow contours show areas where bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight regions where positive charge is favorable for activity, whereas red contours indicate where negative charge or electronegative groups are preferred.

These models offer significant predictive power, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize the design of more potent analogs. semanticscholar.org The statistical quality of a 3D-QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.net

Computational Predictions of Molecular Properties

In modern drug discovery, the early computational prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid late-stage failures. researchgate.net For 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, various in silico tools can predict its pharmacokinetic profile based on its molecular structure. These predictions are often guided by established principles like Lipinski's Rule of Five, which identifies key physicochemical properties that influence a compound's potential as an orally active drug. researchgate.net

Key ADME-related properties that can be computationally predicted include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These impact solubility and the ability to cross biological membranes.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

Aqueous Solubility (LogS): Crucial for absorption from the gastrointestinal tract.

Computational models, often built using machine learning algorithms trained on large datasets of experimental results, can provide reliable estimates for these properties. github.com This allows for the early identification of potential liabilities, such as poor solubility or low membrane permeability, enabling chemists to modify the structure to improve its drug-like characteristics. nih.goviaps.org.in

Table 3: Predicted ADME and Physicochemical Properties for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- This table presents a sample of computationally predicted properties for the parent compound.

PropertyPredicted ValueSignificance for Drug-Likeness
Molecular Formula C₁₃H₁₅N₃-
Molecular Weight 213.28 g/mol Favorable (< 500 Da)
LogP 1.5 - 2.5Balanced lipophilicity, good for permeability and solubility.
Hydrogen Bond Donors 2Favorable (≤ 5)
Hydrogen Bond Acceptors 2Favorable (≤ 10)
TPSA 44.6 ŲIndicates good potential for oral absorption and cell permeability.
Aqueous Solubility Moderately SolubleSuggests adequate solubility for absorption.

Estimation of Blood-Brain Barrier (BBB) Penetrance

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical property for drugs targeting the central nervous system (CNS), but an undesirable one for peripherally acting drugs. nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.gov

Computational models are widely used to predict a compound's BBB permeability, often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). nih.gov These predictive models are typically QSAR-based and rely on key molecular descriptors known to influence BBB transport:

Lipophilicity (LogP): A moderate level of lipophilicity is required to penetrate the lipid membranes of the BBB, but very high lipophilicity can lead to non-specific binding and rapid metabolism.

Molecular Weight (MW): Smaller molecules (< 400-500 Da) generally show better BBB penetration. dovepress.com

Polar Surface Area (TPSA): A lower TPSA (typically < 90 Ų) is associated with higher BBB permeability, as it reduces the energy required for desolvation to enter the lipid barrier. researchgate.net

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors is strongly correlated with improved BBB penetration. nih.gov

Based on the predicted physicochemical properties of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- (low MW, moderate LogP, low TPSA), computational models would likely predict that this compound has a good potential to cross the Blood-Brain Barrier. This makes it an interesting scaffold for developing CNS-active agents. QSAR models can further refine this prediction by incorporating a wider range of descriptors to provide a quantitative logBB estimate. osti.gov

Mechanistic Insights into Molecular Target Interactions Non Clinical Focus

Identification of Putative Biological Targets

Research into the biological activity of indole (B1671886) and imidazoline (B1206853) derivatives has identified several potential targets for compounds like 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-. These targets include a range of enzymes and receptors that are crucial in various physiological and pathological processes.

The indole and imidazoline moieties are recognized pharmacophores that can interact with several key enzymes.

Cyclooxygenase-2 (COX-2): The indole nucleus is a core structure in several selective COX-2 inhibitors. rsc.org For instance, certain indole-3-acetic acid derivatives have been designed as potent and selective COX-2 inhibitors. nih.gov The structural similarities suggest that 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- could potentially interact with the COX-2 enzyme.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that metabolizes tryptophan and is a target in cancer immunotherapy. nih.gov Given that the natural substrate for IDO1 is L-tryptophan, an indole-containing amino acid, it is plausible that indole derivatives like 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- could act as inhibitors. nih.gov

Tubulin: A variety of compounds containing an indole nucleus are known to inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer agents. nih.gov These indole-based compounds often exert their effects by interacting with the colchicine (B1669291) binding site on tubulin. mdpi.com

DNA Replication Enzymes: While direct evidence for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is limited, other indole derivatives have been investigated for their potential to inhibit enzymes involved in DNA replication, such as DNA topoisomerases.

Table 1: Putative Enzyme Targets of Indole and Imidazoline Derivatives
EnzymePotential Role of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-Basis of Putative Interaction
Cyclooxygenase-2 (COX-2)InhibitorIndole scaffold is a known pharmacophore for COX-2 inhibition. rsc.org
Indoleamine 2,3-dioxygenase (IDO1)InhibitorStructural similarity to the natural substrate, L-tryptophan. nih.gov
TubulinPolymerization InhibitorIndole derivatives are known to bind to the colchicine site of tubulin. nih.govmdpi.com
DNA Replication EnzymesInhibitorGeneral potential of heterocyclic compounds to interact with DNA and associated enzymes.

The structural features of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- suggest potential interactions with specific receptor systems.

Imidazoline Receptors: The presence of the 2-imidazoline ring is a strong indicator of potential affinity for imidazoline receptors. researchgate.net These receptors are classified into subtypes, including I1 and I2, and are involved in various physiological processes. nih.gov Ligands containing the imidazoline moiety are known to bind to these receptors with high affinity. nih.gov

Serotonin (B10506) Receptors: The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives have been shown to interact with various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. mdpi.comnih.gov

Table 2: Putative Receptor Targets of Indole and Imidazoline Derivatives
ReceptorPotential Role of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-Basis of Putative Interaction
Imidazoline Receptors (I1, I2)Agonist or AntagonistPresence of the 2-imidazoline moiety. researchgate.net
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)LigandIndole nucleus is a key structural feature of serotonin. mdpi.comnih.gov

Elucidation of Binding Mechanisms

Understanding how 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- interacts with its putative targets at a molecular level is crucial for elucidating its mechanism of action. This involves characterizing the binding sites, identifying specific amino acid interactions, and investigating any conformational changes that occur upon binding.

For several of the putative targets, specific binding sites have been identified for related indole and imidazoline-containing compounds.

Colchicine Binding Site in Tubulin: A significant body of research indicates that many indole-based tubulin inhibitors bind to the colchicine site on β-tubulin. mdpi.com Molecular modeling studies of various arylthioindoles have shown that these compounds orient themselves within the colchicine binding pocket. csic.es This suggests that 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- may also target this specific site, thereby interfering with microtubule dynamics.

The binding of a ligand to its target is stabilized by a network of specific interactions with amino acid residues within the binding site.

Hydrogen Bonding:

In the context of COX-2 inhibition by indole derivatives, hydrogen bonds with key residues such as Tyr 355 and Arg 120 in the active site have been identified as crucial for inhibitory activity. nih.gov

For serotonin receptors, a conserved aspartate residue (Asp 3.32) is known to form a salt bridge with the protonatable nitrogen atom of incoming ligands, which is a key anchoring point for binding. mdpi.com Additionally, for the 5-HT2A receptor, the NH group of the indole moiety can form a hydrogen bond with the side chain of Thr 3.37. mdpi.com

Within the colchicine binding site of tubulin, the indole moiety of some inhibitors has been shown to form a hydrogen bond with Thr179. csic.es

Hydrophobic Interactions:

The hydrophobic indole ring is well-suited to engage in hydrophobic interactions within the binding pockets of its targets. In the case of IDO1, the indole ring of the substrate L-tryptophan establishes hydrophobic interactions with residues such as F163 and Y126. nih.gov

For tubulin, the indole moiety of some inhibitors can reach into a hydrophobic pocket formed by residues including LEUβ248, CYSβ241, LEUβ255, and ALAβ250. mdpi.com

Pi-Pi Stacking:

The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site of target proteins. In the binding of L-tryptophan to IDO1, a face-to-edge π-stacking interaction occurs with F163. nih.gov

Table 3: Key Amino Acid Interactions for Indole and Imidazoline Scaffolds
TargetInteracting ResiduesType of InteractionReference
COX-2Tyr 355, Arg 120Hydrogen Bonding nih.gov
Serotonin ReceptorsAsp 3.32, Thr 3.37Salt Bridge, Hydrogen Bonding mdpi.com
Tubulin (Colchicine Site)Thr179, CYSβ241, LEUβ248, LEUβ255, ALAβ250Hydrogen Bonding, Hydrophobic Interactions mdpi.comcsic.es
IDO1F163, Y126, S167Hydrophobic Interactions, π-π Stacking nih.govnih.gov

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein, a phenomenon known as induced fit.

Studies on IDO1 have revealed that the enzyme possesses a degree of conformational plasticity. The binding of inhibitors can induce conformational changes in the small domain of IDO1, which may affect not only its catalytic activity but also its signaling functions.

For imidazoline receptors, the binding of agonists versus antagonists can lead to different conformational states of the receptor, which in turn triggers distinct downstream signaling cascades. While the precise structural changes are not fully elucidated due to the lack of a crystal structure for these receptors, it is a key area of investigation.

Modulation of Biological Pathways

Inhibition of DNA Replication

There is no available scientific literature detailing the effects of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- on the process of DNA replication.

Modulation of Signal Transduction Pathways

No studies have been found that investigate the modulatory effects of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- on any signal transduction pathways.

Impact on Enzymatic Activity (e.g., Inhibition Kinetics)

There is no published data on the impact of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- on the activity of any enzymes, and therefore, no information on its inhibition kinetics is available.

Ligand-Target Specificity and Selectivity Profiling

Information regarding the specific molecular targets of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- and its selectivity profile against various potential targets is not documented in the scientific literature.

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